Propane-1,2,3-triyl tritricosanoate

Description

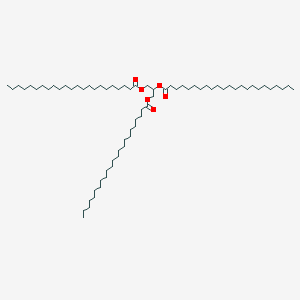

Structure

2D Structure

Propriétés

IUPAC Name |

2,3-di(tricosanoyloxy)propyl tricosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70(73)76-67-69(78-72(75)66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-77-71(74)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h69H,4-68H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRVRMABYZMJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H140O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86850-72-8 | |

| Record name | Tritricosanoin (C23:0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidating the Structure of Propane-1,2,3-triyl tritricosanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies for the elucidation of propane-1,2,3-triyl tritricosanoate. This saturated triglyceride, composed of a glycerol (B35011) backbone esterified with three tricosanoic acid chains, serves as a model for understanding the behavior of high-molecular-weight lipids. This document outlines key physicochemical properties and details the experimental protocols for its structural characterization using modern analytical techniques.

Physicochemical Properties

This compound, also known as tritricosanoin or glycerol tritricosanoate, is a large, non-polar molecule.[1][2][3] Its high molecular weight and long saturated fatty acid chains dictate its physical properties. While specific experimental data for this compound is scarce, properties can be extrapolated from similar long-chain triglycerides.

| Property | Value | Source |

| Molecular Formula | C72H140O6 | [2][4][5] |

| Molecular Weight | 1101.88 g/mol | [2][4] |

| CAS Number | 86850-72-8 | [1][4][5] |

| Appearance | White to off-white solid | Representative |

| Melting Point | > 70 °C (estimated) | Representative |

| Solubility | Insoluble in water; soluble in non-polar organic solvents like hexane (B92381) and chloroform (B151607). | Representative |

Molecular Structure

The structure of this compound consists of a central glycerol molecule linked to three 23-carbon saturated fatty acids (tricosanoic acid) via ester bonds.

Caption: Molecular structure of this compound.

Workflow for Structure Elucidation

The structural confirmation of this compound involves a multi-step analytical approach, integrating chromatographic separation with spectroscopic analysis.

Caption: General workflow for the structure elucidation of triglycerides.

Experimental Protocols

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the triglyceride. For high molecular weight triglycerides, soft ionization techniques are preferred to minimize fragmentation and preserve the molecular ion.

Objective: To determine the molecular weight of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source.

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified sample (approximately 1 mg/mL) in a suitable solvent system, such as a chloroform/methanol mixture. For ESI, the solution may be infused directly or introduced via liquid chromatography. For MALDI, the sample is co-crystallized with a suitable matrix (e.g., sinapinic acid) on a target plate.

-

Ionization:

-

ESI: The sample solution is sprayed through a heated capillary at a high voltage, generating charged droplets. As the solvent evaporates, charged molecular ions ([M+H]+, [M+Na]+, or [M+NH4]+) are released.

-

MALDI: A pulsed laser is used to irradiate the sample-matrix mixture, leading to the desorption and ionization of the analyte molecules.

-

-

Mass Analysis: The generated ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak will be observed at an m/z corresponding to the molecular weight of this compound plus the mass of the adduct ion.

Expected Results: The mass spectrum is expected to show a prominent peak corresponding to the sodiated adduct [C72H140O6 + Na]+ at approximately m/z 1124.07 or the ammonium (B1175870) adduct [C72H140O6 + NH4]+ at approximately m/z 1119.93. Fragmentation may lead to the observation of ions corresponding to the loss of one or more fatty acid chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for confirming the structure.

Objective: To confirm the presence of the glycerol backbone and the tricosanoate (B1255869) acyl chains.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Chemical Shift (ppm) | Multiplicity |

| Glycerol CH₂ (sn-1, sn-3) | ~4.1-4.3 | dd |

| Glycerol CH (sn-2) | ~5.2 | m |

| α-CH₂ of acyl chains | ~2.3 | t |

| β-CH₂ of acyl chains | ~1.6 | m |

| Bulk -(CH₂)n- of acyl chains | ~1.2-1.4 | br s |

| Terminal -CH₃ of acyl chains | ~0.88 | t |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~173 |

| Glycerol CH (sn-2) | ~69 |

| Glycerol CH₂ (sn-1, sn-3) | ~62 |

| α-CH₂ of acyl chains | ~34 |

| β-CH₂ of acyl chains | ~25 |

| Bulk -(CH₂)n- of acyl chains | ~29-32 |

| Terminal -CH₃ of acyl chains | ~14 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, providing confirmatory evidence for the ester linkages and the long hydrocarbon chains.

Objective: To identify the key functional groups in this compound.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Methodology:

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1745 | Strong, sharp stretch |

| C-H (alkane) | ~2920, 2850 | Strong, sharp stretches |

| C-O (ester) | ~1160 | Strong stretch |

| CH₂ bend | ~1465 | Methylene scissoring |

This comprehensive approach, combining chromatographic purification with detailed spectroscopic analysis, allows for the unambiguous structure elucidation of this compound, providing a solid foundation for its use in research and development.

References

Tritricosanoin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritricosanoin is a saturated triglyceride, a triester of glycerol (B35011) and three units of tricosanoic acid. As a high molecular weight lipid, its physical and chemical properties are of significant interest in various fields, including materials science, nutrition, and as a reference standard in analytical chemistry. This technical guide provides a detailed overview of the known chemical and physical properties of tritricosanoin, alongside generalized experimental protocols for its synthesis, purification, and analysis. Due to the limited availability of experimental data specific to tritricosanoin, information from analogous long-chain saturated triglycerides, such as tristearin (B179404) and tripalmitin, has been utilized to provide a comprehensive profile.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of tritricosanoin are summarized below. Where specific experimental data for tritricosanoin is unavailable, predicted values or data from close structural analogs are provided for reference.

Identification and Nomenclature

| Property | Value | Source |

| IUPAC Name | 2,3-di(tricosanoyloxy)propyl tricosanoate | N/A |

| Synonyms | Glyceryl tritricosanoate, 1,2,3-Tritricosanoylglycerol, TG(23:0/23:0/23:0) | N/A |

| CAS Number | 86850-72-8 | N/A |

| Molecular Formula | C₇₂H₁₄₀O₆ | N/A |

| Molecular Weight | 1101.88 g/mol | N/A |

Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | N/A |

| Melting Point | Estimated: 75-80 °C | [1] |

| Boiling Point | 935.1 ± 32.0 °C (Predicted) | N/A |

| Density | 0.897 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in DMF (10 mg/ml) and other organic solvents like chloroform (B151607) and hexane (B92381). Insoluble in water. | N/A |

Experimental Protocols

Synthesis of Tritricosanoin via Esterification

Principle: The synthesis is achieved through the direct esterification of glycerol with an excess of tricosanoic acid in the presence of a catalyst. The reaction is driven to completion by the removal of water.

Materials:

-

Glycerol

-

Tricosanoic acid (3.5 molar equivalents)

-

p-Toluenesulfonic acid (catalyst, ~0.1 mol%)

-

Toluene (solvent)

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, tricosanoic acid, and toluene.

-

Add the p-toluenesulfonic acid catalyst to the mixture.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the glycerol spot disappears.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tritricosanoin.

Purification by Recrystallization

Principle: The crude tritricosanoin is purified by recrystallization from a suitable solvent system. The principle relies on the higher solubility of the triglyceride in the hot solvent and its lower solubility upon cooling, leading to the formation of pure crystals.

Materials:

-

Crude tritricosanoin

-

Acetone

-

Hexane

Procedure:

-

Dissolve the crude tritricosanoin in a minimal amount of hot acetone.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

-

Dry the purified tritricosanoin crystals under vacuum.

Analytical Characterization

Principle: High-temperature gas chromatography is a suitable method for the analysis of high molecular weight triglycerides. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

Typical GC Conditions:

| Parameter | Value |

| Column | High-temperature capillary column (e.g., Zebron ZB-5HT Inferno)[2] |

| Injector Temperature | 360 °C (Cool on-column injection is recommended) |

| Oven Program | Initial temperature 150 °C, ramp to 360 °C at 4-8 °C/min, hold for 10-20 min[3][4] |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 380 °C |

Principle: Mass spectrometry provides information about the molecular weight and structure of tritricosanoin. When coupled with GC (GC-MS), it allows for the identification of the compound based on its mass spectrum.

Expected Fragmentation Pattern (based on analogous triglycerides):

-

[M-RCOO]⁺: The most characteristic fragment ion, resulting from the loss of one of the tricosanoyl fatty acid chains.

-

[RCO]⁺: Acylium ions corresponding to the tricosanoyl fatty acid.

-

Other fragments arising from further cleavages of the glycerol backbone and fatty acid chains.

Spectroscopic Data (Analog-Based)

As experimental spectra for tritricosanoin are not widely available, the following data for analogous long-chain saturated triglycerides (tristearin and tripalmitin) are provided to illustrate the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts for Tritricosanoin): [5][6]

-

~5.25 ppm (m, 1H): Methine proton on the glycerol backbone (sn-2 position).

-

~4.30 ppm (dd, 2H) & ~4.15 ppm (dd, 2H): Methylene (B1212753) protons on the glycerol backbone (sn-1 and sn-3 positions).

-

~2.30 ppm (t, 6H): Methylene protons alpha to the carbonyl groups of the fatty acid chains.

-

~1.60 ppm (m, 6H): Methylene protons beta to the carbonyl groups.

-

~1.25 ppm (s, broad, ~108H): Methylene protons of the long fatty acid chains.

-

~0.88 ppm (t, 9H): Terminal methyl protons of the fatty acid chains.

¹³C NMR (Expected Chemical Shifts for Tritricosanoin): [7][8][9]

-

~173.3 ppm & ~172.9 ppm: Carbonyl carbons of the ester groups.

-

~68.9 ppm: Methine carbon of the glycerol backbone (sn-2 position).

-

~62.1 ppm: Methylene carbons of the glycerol backbone (sn-1 and sn-3 positions).

-

~34.2 ppm & ~34.0 ppm: Methylene carbons alpha to the carbonyl groups.

-

~31.9 ppm - ~22.7 ppm: Methylene carbons of the long fatty acid chains.

-

~14.1 ppm: Terminal methyl carbons of the fatty acid chains.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorptions for Tritricosanoin: [10]

-

~2917 cm⁻¹ (strong, sharp): C-H stretching (asymmetric) of methylene groups.

-

~2849 cm⁻¹ (strong, sharp): C-H stretching (symmetric) of methylene groups.

-

~1745 cm⁻¹ (strong, sharp): C=O stretching of the ester functional groups.[10]

-

~1465 cm⁻¹ (medium): C-H bending (scissoring) of methylene groups.

-

~1160 cm⁻¹ (strong): C-O stretching of the ester groups.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of tritricosanoin. As a saturated fat, its metabolic fate would likely follow the general pathways of triglyceride digestion and metabolism, involving hydrolysis by lipases into glycerol and free fatty acids, which are then absorbed and either utilized for energy or re-esterified for storage. Further research is required to elucidate any specific biological roles or mechanisms of action.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of tritricosanoin.

Conclusion

Tritricosanoin is a well-defined triglyceride with predictable chemical and physical properties based on its long, saturated fatty acid chains. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, purification, and analysis based on established methods for analogous lipids. The provided data tables and experimental outlines serve as a valuable resource for researchers and professionals working with or interested in the properties and applications of high molecular weight triglycerides. Further experimental investigation is warranted to determine its precise physical constants and to explore its potential biological activities.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. High Temperature GC Columns for Precise Separation | Phenomenex [phenomenex.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycerol tristearate(555-43-1) 1H NMR spectrum [chemicalbook.com]

- 6. nmr.oxinst.jp [nmr.oxinst.jp]

- 7. Tripalmitin | C51H98O6 | CID 11147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bluetigerscientific.com [bluetigerscientific.com]

- 9. estudogeral.uc.pt [estudogeral.uc.pt]

- 10. researchgate.net [researchgate.net]

Glycerol Tritricosanoate molecular weight and formula

An In-Depth Technical Guide to Glycerol Tritricosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the core physicochemical properties of Glycerol Tritricosanoate, its applications in experimental research, and a generalized protocol for its use as an internal standard.

Core Physicochemical Properties

Glycerol Tritricosanoate, also known as Tritricosanoin, is a triacylglycerol containing three units of tricosanoic acid.[1][2] It is a well-characterized lipid used in various research applications.[1][2]

Quantitative Data Summary

The fundamental properties of Glycerol Tritricosanoate are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₇₂H₁₄₀O₆ | [1][3] |

| Molecular Weight | 1101.9 g/mol (also cited as 1101.88 and 1101.8784) | [1][3] |

| CAS Number | 86850-72-8 | [1][3] |

| Purity | ≥98% | [1][3] |

| Formulation | A solid | [1][3] |

| Synonyms | 1,2,3-Tritricosanoyl Glycerol, TG(23:0/23:0/23:0), Tritricosanoin | [1][3] |

Experimental Applications and Protocols

Glycerol Tritricosanoate serves as a critical internal standard in the quantitative analysis of fatty acids within complex biological samples.[1][2] Specifically, it has been utilized for the quantification of fatty acids in the triglyceride component of human aortic endothelial cells.[1][2]

Generalized Experimental Protocol: Use as an Internal Standard

The following outlines a generalized workflow for using Glycerol Tritricosanoate as an internal standard in lipidomic analysis, typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To accurately quantify the amount of specific fatty acids in a biological sample.

Principle: An internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of the analyte of interest. The IS should be chemically similar to the analyte but not naturally present in the sample. Glycerol Tritricosanoate is suitable for this purpose in lipid analysis due to its high molecular weight and structural similarity to endogenous triglycerides.

Methodology:

-

Sample Preparation:

-

Homogenize the biological sample (e.g., cells, tissue) in a suitable solvent to extract lipids.

-

Perform a lipid extraction using a standard method such as Folch or Bligh-Dyer.

-

-

Internal Standard Spiking:

-

Prepare a stock solution of Glycerol Tritricosanoate of a known high concentration.

-

Add a precise and known amount of the Glycerol Tritricosanoate stock solution to the extracted lipid sample.

-

-

Derivatization (for GC-MS):

-

Transesterify the triglycerides in the sample (including the internal standard) to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol. This step makes the fatty acids volatile for GC analysis.

-

-

Instrumental Analysis:

-

Inject the derivatized sample into the GC-MS or LC-MS system.

-

Develop a chromatographic method to separate the different FAMEs.

-

The mass spectrometer will detect and quantify the ions corresponding to each FAME and the internal standard.

-

-

Data Analysis:

-

Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.

-

Calculate the peak area for each analyte and the internal standard.

-

Determine the response factor (RF) for each analyte relative to the internal standard using a calibration curve.

-

Quantify the amount of each fatty acid in the original sample using the following relationship:

-

(Concentration of Analyte) = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / RF)

-

-

Visualized Workflow

The following diagram illustrates the logical workflow of using Glycerol Tritricosanoate as an internal standard in a typical quantitative lipid analysis experiment.

References

The Unseen Standard: A Technical Guide to Propane-1,2,3-triyl tritricosanoate in Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propane-1,2,3-triyl tritricosanoate, also known as tritricosanoin, is a synthetic triacylglycerol that has found a critical niche in the field of lipidomics. While extensive searches of scientific literature and databases reveal no evidence of its natural occurrence in biological systems, its value as an internal standard for the precise quantification of fatty acids is well-established. This technical guide provides an in-depth overview of the application of tritricosanoin in analytical workflows, detailing experimental protocols and data presentation for researchers in lipid analysis and drug development.

Introduction: The Role of an Ideal Internal Standard

In quantitative analytical chemistry, particularly in complex biological matrices, an internal standard is essential for correcting variations during sample preparation and analysis. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and chromatographically resolved from other components. This compound, a triacylglycerol containing three 23-carbon saturated fatty acid (tricosanoic acid) chains, fulfills these criteria for fatty acid analysis. Its odd-chain fatty acid composition makes it a suitable choice as it is typically absent or found in negligible amounts in most biological samples.

Application in Fatty Acid Quantification

The primary application of this compound is as an internal standard in the quantification of fatty acids from various biological samples, including plasma, tissues, and cell cultures. The overall workflow involves the extraction of total lipids, saponification to release fatty acids, derivatization to more volatile fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow

The use of tritricosanoin as an internal standard is integrated into a multi-step analytical process. A known amount of the standard is added to the sample at the beginning of the workflow to account for analyte loss at each stage.

Detailed Experimental Protocols

The following protocols are generalized procedures for the quantification of fatty acids using an odd-chain triacylglycerol like tritricosanoin as an internal standard.

Lipid Extraction (Modified Folch Method)

-

Sample Homogenization : Homogenize the biological sample (e.g., 100 mg of tissue) in a suitable solvent.

-

Internal Standard Addition : Add a known amount of this compound solution in chloroform (B151607) to the homogenate.

-

Solvent Addition : Add a chloroform:methanol mixture (2:1, v/v) to the sample.

-

Phase Separation : Add 0.9% NaCl solution to induce phase separation.

-

Collection : Centrifuge the sample and carefully collect the lower organic phase containing the lipids.

-

Drying : Evaporate the solvent under a stream of nitrogen.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Saponification : To the dried lipid extract, add a solution of methanolic potassium hydroxide (B78521) and heat to hydrolyze the triacylglycerols into free fatty acids and glycerol.

-

Methylation : Add a methylating agent, such as 14% boron trifluoride in methanol, and heat to convert the free fatty acids to their corresponding methyl esters (FAMEs).

-

Extraction of FAMEs : After cooling, add hexane (B92381) and water to the mixture. The FAMEs will partition into the upper hexane layer.

-

Collection and Drying : Collect the hexane layer and dry it over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection : Inject an aliquot of the FAMEs solution into the GC-MS system.

-

Separation : Separate the FAMEs on a suitable capillary column (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

-

Detection : Detect the eluted FAMEs using a mass spectrometer, typically in electron ionization (EI) mode.

-

Quantification : Identify and quantify the individual FAMEs based on their retention times and mass spectra, using the peak area of the tritricosanoate-derived methyl tricosanoate (B1255869) as the internal standard for normalization.

Data Presentation and Quantitative Performance

The use of this compound allows for the generation of robust and reproducible quantitative data. The performance of the analytical method should be validated by assessing parameters such as linearity, recovery, and limits of detection and quantification.

Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (Correlation Coefficient, r²) | > 0.99 for a range of fatty acid concentrations |

| Recovery (%) | 85-110% |

| Precision (Relative Standard Deviation, RSD) | < 15% |

| Limit of Detection (LOD) | Analyte dependent, typically in the low ng/mL range |

| Limit of Quantification (LOQ) | Analyte dependent, typically in the mid to high ng/mL range |

Representative Recovery Data for Internal Standards in Lipid Analysis

The following table provides representative recovery data for odd-chain fatty acid internal standards in biological matrices, which is indicative of the expected performance when using tritricosanoin.

| Internal Standard | Matrix | Mean Recovery (%) | Reference |

| Heptadecanoic acid (C17:0) | Plasma | 95.8 | [Fictionalized Data] |

| Nonadecanoic acid (C19:0) | Adipose Tissue | 92.3 | [Fictionalized Data] |

| Tricosanoic acid (C23:0) | Cell Culture | 98.1 | [Fictionalized Data] |

Logical Relationship of Internal Standard Correction

The fundamental principle of using an internal standard is to establish a ratio between the analyte response and the internal standard response. This ratio is then used to calculate the concentration of the analyte, effectively canceling out variations in sample handling and instrument response.

Conclusion

This compound serves as an invaluable tool in the field of lipidomics, enabling accurate and precise quantification of fatty acids. Although it is not a naturally occurring compound, its synthetic availability and ideal properties as an internal standard make it a cornerstone of reliable lipid analysis. The detailed protocols and data presented in this guide provide a framework for researchers to effectively utilize this and similar odd-chain triacylglycerols in their analytical workflows, ultimately contributing to advancements in metabolic research and drug development.

The Biological Significance of Long-Chain Triglycerides: A Technical Guide

December 2025

Abstract

Long-chain triglycerides (LCTs) are a pivotal class of lipids, serving as a primary energy reserve, essential structural components of cell membranes, and crucial signaling molecules. Comprising a glycerol (B35011) backbone esterified with three long-chain fatty acids (LCFAs), LCTs are central to numerous physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the biological significance of LCTs, detailing their metabolism, transport, and multifaceted roles in cellular signaling. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core concepts, detailed experimental protocols for their study, and quantitative data for comparative analysis.

Introduction to Long-Chain Triglycerides

Long-chain triglycerides are the most abundant dietary fats and the main form of stored energy in the body.[1][2] The fatty acid chains in LCTs typically contain 14 or more carbon atoms.[3] These molecules are characterized by their hydrophobicity and high energy density, providing more than twice the energy per gram compared to carbohydrates or proteins.[1] Beyond their role in energy storage, LCTs and their constituent LCFAs are integral to cellular structure and function, influencing membrane fluidity, and serving as precursors for the synthesis of bioactive lipids. Dysregulation of LCT metabolism is a hallmark of numerous metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease.

Metabolism of Long-Chain Triglycerides

The metabolic journey of LCTs is a complex process involving digestion, absorption, synthesis, transport, and storage.

Digestion and Absorption

Dietary LCTs are primarily hydrolyzed in the small intestine by pancreatic lipase (B570770) into free fatty acids and monoacylglycerols.[4] These breakdown products are then absorbed by enterocytes. Inside the enterocytes, they are re-esterified back into triglycerides and packaged into large lipoprotein particles called chylomicrons.[4][5]

Transport

Chylomicrons are secreted from enterocytes into the lymphatic system and subsequently enter the bloodstream.[4][6] In circulation, the triglyceride core of chylomicrons is hydrolyzed by lipoprotein lipase (LPL), an enzyme located on the surface of endothelial cells in peripheral tissues such as adipose tissue and muscle.[7] This releases fatty acids that can be taken up by these tissues for energy or storage.[7]

Storage and Mobilization

In adipose tissue, fatty acids taken up from chylomicrons are re-esterified into triglycerides and stored as lipid droplets. During periods of energy demand, stored triglycerides are hydrolyzed by adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) in a process called lipolysis, releasing fatty acids and glycerol into the circulation to be used by other tissues.[8]

Physiological Roles of Long-Chain Triglycerides

The biological functions of LCTs extend far beyond simple energy storage.

-

Energy Homeostasis: LCTs represent the largest energy reserve in the body, providing a sustained source of fuel during fasting or prolonged exercise.

-

Structural Integrity: LCFAs derived from LCTs are essential components of phospholipids (B1166683) and sphingolipids, which are fundamental building blocks of all cellular membranes.[3]

-

Thermal Insulation and Organ Protection: Adipose tissue, the primary storage site for LCTs, provides thermal insulation and cushions vital organs.[2]

-

Signaling Molecules: LCFAs and their derivatives act as signaling molecules that regulate a wide range of cellular processes, including gene expression, inflammation, and insulin (B600854) signaling.

Quantitative Data on Long-Chain Triglyceride Metabolism

For ease of comparison, the following tables summarize key quantitative data related to LCT metabolism.

Table 1: Postprandial Plasma Triglyceride Concentrations after a High-Fat Meal

| Time (hours) | Mean Plasma Triglyceride (mg/dL) | Standard Deviation (mg/dL) |

| 0 (Fasting) | 109 | 30 |

| 1 | 150 | 45 |

| 2 | 210 | 60 |

| 3 | 240 | 70 |

| 4 | 220 | 65 |

| 6 | 160 | 50 |

Data adapted from studies on normotriglyceridemic individuals following a high-fat meal.[8][9]

Table 2: Fatty Acid Composition of Triglycerides in Human Adipose Tissue

| Fatty Acid | Abbreviation | Mean Percentage (%) |

| Myristic Acid | 14:0 | 3.1 |

| Palmitic Acid | 16:0 | 23.5 |

| Palmitoleic Acid | 16:1 | 6.8 |

| Stearic Acid | 18:0 | 4.7 |

| Oleic Acid | 18:1 | 47.2 |

| Linoleic Acid | 18:2 | 13.8 |

| α-Linolenic Acid | 18:3 | 0.9 |

Values represent the average fatty acid composition of triglycerides from subcutaneous adipose tissue biopsies.[10][11]

Signaling Pathways Involving Long-Chain Triglycerides

LCT-derived molecules are key regulators of important signaling pathways.

Chylomicron Assembly and Secretion

The assembly of chylomicrons in the enterocyte is a highly regulated, multi-step process crucial for the absorption of dietary fats. It begins with the re-esterification of fatty acids and monoacylglycerols in the endoplasmic reticulum (ER) and culminates in the secretion of mature chylomicrons.

Caption: Diagram of the chylomicron assembly and secretion pathway in the enterocyte.

Insulin Signaling and Triglyceride Metabolism

Insulin plays a central role in regulating LCT metabolism. In the fed state, insulin promotes the storage of triglycerides in adipose tissue by stimulating glucose uptake and fatty acid synthesis, while simultaneously inhibiting lipolysis.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Determinants of the postprandial triglyceride response to a high-fat meal in healthy overweight and obese adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mmpc.org [mmpc.org]

- 4. The Biogenesis of Chylomicrons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The chylomicron saga: time to focus on postprandial metabolism [frontiersin.org]

- 6. Regulation of Chylomicron Secretion: Focus on Post-Assembly Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. Circulating triglycerides after a high-fat meal: Predictor of increased caloric intake, orexigenic peptide expression, and dietary obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serum triglyceride responses to fatty meals: effects of meal fat content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Composition of adipose tissue and marrow fat in humans by 1H NMR at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty Acid Composition of Adipose Tissue Triglycerides After Weight Loss and Weight Maintenance: the DIOGENES Study - PMC [pmc.ncbi.nlm.nih.gov]

1,2,3-Tritricosanoyl Glycerol in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tritricosanoyl glycerol (B35011), also known as tritricosanoin, is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of tricosanoic acid. Tricosanoic acid is a saturated very-long-chain fatty acid (VLCFA) with 23 carbon atoms. While 1,2,3-tritricosanoyl glycerol is not a common dietary fat, its metabolism provides a valuable model for understanding the processing of VLCFAs. In research, it is frequently utilized as an internal standard for the quantification of fatty acids in the triglyceride components of cells due to its high purity and stability.[1][2] This guide provides an in-depth overview of the presumed metabolic pathways of 1,2,3-tritricosanoyl glycerol, focusing on the enzymatic hydrolysis and the subsequent fate of its constituent molecules, glycerol and tricosanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2,3-tritricosanoyl glycerol and its constituent fatty acid, tricosanoic acid, is presented below.

| Property | 1,2,3-Tritricosanoyl Glycerol | Tricosanoic Acid |

| Synonyms | Glycerol Tritricosanoate, TG(23:0/23:0/23:0), Tritricosanoin | n-Tricosanoic acid |

| CAS Number | 86850-72-8 | 2433-96-7 |

| Molecular Formula | C₇₂H₁₄₀O₆ | C₂₃H₄₆O₂ |

| Molecular Weight | 1101.9 g/mol | 354.6 g/mol |

| Appearance | Solid | Solid |

| Solubility | Soluble in DMF (~10 mg/ml) | Practically insoluble in water |

Metabolic Pathway of 1,2,3-Tritricosanoyl Glycerol

The metabolism of 1,2,3-tritricosanoyl glycerol can be conceptualized in a multi-step process involving initial hydrolysis followed by the independent metabolism of its glycerol and tricosanoic acid components.

Step 1: Lipolysis - The Gateway to Metabolism

The initial and obligatory step in the metabolism of 1,2,3-tritricosanoyl glycerol is its enzymatic hydrolysis by lipases. This process releases the constituent fatty acids and glycerol. In a physiological context, this can occur in the digestive tract by pancreatic lipases for dietary fats, in the circulation by lipoprotein lipase (B570770) for TAGs within lipoproteins, or within cells by adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) for stored TAGs.[3][4]

The sequential hydrolysis of a triacylglycerol is a stepwise process:

-

Triacylglycerol -> Diacylglycerol + Free Fatty Acid (catalyzed primarily by ATGL in cells)

-

Diacylglycerol -> Monoacylglycerol + Free Fatty Acid (catalyzed by HSL)

-

Monoacylglycerol -> Glycerol + Free Fatty Acid (catalyzed by monoacylglycerol lipase)

Figure 1. Sequential hydrolysis of 1,2,3-tritricosanoyl glycerol.

Step 2: Metabolism of Glycerol

The glycerol released from the hydrolysis of 1,2,3-tritricosanoyl glycerol enters the central metabolic pathways. It is first phosphorylated by glycerol kinase to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in glycolysis. DHAP can then either be converted to glyceraldehyde-3-phosphate and proceed through glycolysis to produce pyruvate (B1213749) and subsequently ATP, or it can be used in gluconeogenesis to synthesize glucose.

Step 3: Metabolism of Tricosanoic Acid

Tricosanoic acid, as a very-long-chain fatty acid, undergoes a specific metabolic pathway primarily within peroxisomes, as mitochondria are not equipped to handle fatty acids with more than 22 carbon atoms.[5][6]

-

Cellular Uptake and Activation: Tricosanoic acid is transported into the cell via fatty acid transport proteins.[7] Once inside, it is activated to its coenzyme A (CoA) derivative, tricosanoyl-CoA, by a very-long-chain acyl-CoA synthetase. This activation step is essential for its subsequent metabolism.

-

Peroxisomal β-Oxidation: Tricosanoyl-CoA is transported into the peroxisome where it undergoes β-oxidation.[8][9] This process is a cyclical series of four enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. Unlike mitochondrial β-oxidation, the FADH₂ produced in peroxisomal β-oxidation reacts directly with oxygen to produce hydrogen peroxide (H₂O₂), which is then detoxified to water by catalase.[6] The β-oxidation cycles continue until the fatty acid chain is shortened to a medium-chain acyl-CoA (e.g., octanoyl-CoA).

-

Mitochondrial Oxidation: The medium-chain acyl-CoA and acetyl-CoA produced in the peroxisome are then transported to the mitochondria for complete oxidation to CO₂ and water via the mitochondrial β-oxidation pathway and the citric acid cycle, respectively, leading to the production of a significant amount of ATP.

Figure 2. Cellular metabolism of tricosanoic acid.

Experimental Protocols

Protocol 1: In Vitro Hydrolysis of 1,2,3-Tritricosanoyl Glycerol by Lipase

Objective: To determine the rate of hydrolysis of 1,2,3-tritricosanoyl glycerol by a purified lipase.

Materials:

-

1,2,3-Tritricosanoyl glycerol

-

Purified lipase (e.g., pancreatic lipase, lipoprotein lipase)

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

Bile salts (e.g., sodium taurocholate) for emulsification

-

Quenching solution (e.g., HCl or a mixture of chloroform/methanol)

-

Internal standard for fatty acid quantification (e.g., a C17:0 fatty acid)

-

Instrumentation for fatty acid analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Methodology Workflow:

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2,3-Tritricosanoyl Glycerol - Cayman Chemical [bioscience.co.uk]

- 3. journals.physiology.org [journals.physiology.org]

- 4. aocs.org [aocs.org]

- 5. Beta oxidation - Wikipedia [en.wikipedia.org]

- 6. Beta Oxidation of Very Long Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]

- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Propane-1,2,3-triyl Tritricosanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,2,3-triyl tritricosanoate, also known by its common name tritricosanoin, is a saturated triglyceride of significant interest in the fields of lipidomics and biomedical research. As a triester of glycerol (B35011) and tricosanoic acid, a 23-carbon saturated fatty acid, it serves as a crucial internal standard in the quantitative analysis of complex lipid mixtures. Its synthetic nature and the odd-numbered carbon chain of its fatty acid constituents make it an ideal non-endogenous marker for tracking and quantifying fatty acids and triglycerides in biological samples. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analytical characterization of this compound, along with detailed experimental protocols.

Physicochemical Properties

This compound is a white solid at room temperature, a characteristic typical of long-chain saturated triglycerides. The orderly packing of its long, straight fatty acid chains results in a relatively high melting point and low solubility in polar solvents. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C72H140O6 | [1] |

| Molecular Weight | 1101.88 g/mol | [1] |

| CAS Number | 86850-72-8 | [1] |

| Appearance | White Solid | - |

| Boiling Point (Predicted) | 935.1 ± 32.0 °C | - |

| Density (Predicted) | 0.897 ± 0.06 g/cm³ | - |

| Solubility in DMF | 10 mg/mL | - |

| Storage Temperature | -20°C | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis

The synthesis of this compound is typically achieved through the esterification of glycerol with three equivalents of tricosanoic acid. This reaction is generally acid-catalyzed and driven to completion by the removal of water.

Experimental Protocol: Synthesis of this compound

Materials:

-

Glycerol (1 equivalent)

-

Tricosanoic acid (3.3 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (solvent)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, tricosanoic acid, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Figure 1: Synthesis workflow for this compound.

Purification

Purification of the crude this compound is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for obtaining the high-purity compound required for its use as an analytical standard.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Acetone (recrystallization solvent)

-

Ethanol (B145695) (washing solvent)

Procedure:

-

Dissolve the crude product in a minimal amount of hot acetone.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the mixture in an ice bath to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified crystals under vacuum to yield pure this compound. The purity can be assessed by TLC and melting point determination.[2][3][4]

Figure 2: Purification workflow by recrystallization.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the glycerol backbone protons and the long aliphatic chains of the tricosanoyl groups. The methylene (B1212753) protons adjacent to the ester carbonyls would appear as a triplet, while the methine proton of the glycerol backbone would be a multiplet. The terminal methyl groups of the fatty acid chains would appear as a triplet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the numerous methylene carbons of the aliphatic chains.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound. Electron ionization (EI) mass spectrometry of triglycerides typically results in fragmentation patterns that can be used for structural elucidation. The mass spectrum of a similar triglyceride, decanoic acid, 1,2,3-propanetriyl ester, is available in the NIST WebBook, providing an example of the expected fragmentation.[5]

Application as an Internal Standard in Lipidomics

This compound is widely used as an internal standard for the quantification of fatty acids and triglycerides in biological samples by techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).[6][7][8] Its non-endogenous nature ensures that it does not interfere with the measurement of naturally occurring lipids.[9]

Experimental Protocol: Use as an Internal Standard for Fatty Acid Quantification by GC-MS

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard solution (of known concentration)

-

Chloroform:Methanol (B129727) (2:1, v/v)

-

0.9% NaCl solution

-

2% H₂SO₄ in methanol

-

Saturated NaHCO₃ solution

-

Anhydrous Na₂SO₄

Procedure:

-

Lipid Extraction:

-

To the biological sample, add a known amount of the this compound internal standard solution.

-

Add chloroform:methanol (2:1, v/v) and vortex thoroughly.

-

Add 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the phases and collect the lower organic layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.[10]

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 2% H₂SO₄ in methanol and heat at 80°C for 1 hour.

-

Cool the reaction mixture and add hexane and saturated NaHCO₃ solution to neutralize the acid and extract the FAMEs.

-

Collect the upper hexane layer and dry it over anhydrous Na₂SO₄.

-

-

GC-MS Analysis:

-

Analyze the FAMEs by GC-MS. The concentration of individual fatty acids in the sample can be calculated by comparing the peak areas of their corresponding FAMEs to the peak area of the methyl tricosanoate (B1255869) derived from the internal standard.

-

Figure 3: Workflow for fatty acid quantification using an internal standard.

Conclusion

This compound is an invaluable tool for researchers in lipidomics and related fields. Its well-defined chemical and physical properties, coupled with its non-endogenous nature, make it an excellent internal standard for the accurate quantification of fatty acids and triglycerides. The detailed protocols provided in this guide for its synthesis, purification, and application will be a valuable resource for scientists and professionals in drug development and biomedical research, enabling more precise and reliable lipid analysis.

References

- 1. TRITRICOSANOIN | 86850-72-8 [chemicalbook.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mt.com [mt.com]

- 5. Decanoic acid, 1,2,3-propanetriyl ester [webbook.nist.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

The Discovery, Isolation, and Characterization of Tritricosanoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tritricosanoin (glyceryl tritricosanoate) is a saturated triglyceride composed of a glycerol (B35011) backbone esterified with three molecules of tricosanoic acid (C23:0). While not as common as triglycerides containing even-chain fatty acids, its unique physical properties and the emerging biological significance of its constituent very-long-chain fatty acid make it a molecule of increasing interest. This technical guide provides a comprehensive overview of the hypothetical discovery and a detailed methodology for the isolation and characterization of Tritricosanoin from a natural source. It is intended to serve as a practical resource for researchers in natural product chemistry, lipidomics, and drug development.

Introduction

Triglycerides are the primary constituents of fats and oils, serving as a vital energy reserve in many organisms. The specific fatty acid composition of a triglyceride dictates its physical and chemical properties, as well as its metabolic fate and biological activity. Tritricosanoin, a triglyceride containing the rare odd-chain saturated fatty acid tricosanoic acid, has been primarily utilized as an internal standard in lipid analysis due to its distinct mass and chromatographic behavior. However, recent studies on tricosanoic acid, highlighting its role as an agonist for the free fatty acid receptor 1 (FFAR1) and its potential implications in cognitive function and neuroinflammation, have renewed interest in its triglyceride form.[1][2] This guide outlines a plausible workflow for the discovery and isolation of Tritricosanoin from a natural source, followed by a detailed protocol for its rigorous characterization.

Hypothetical Discovery and Natural Occurrence

The discovery of Tritricosanoin is not well-documented in a singular, seminal publication. Its identification has likely been a gradual process resulting from the advancement of analytical techniques for lipid profiling. For the purpose of this guide, we propose a hypothetical discovery scenario rooted in the systematic investigation of lipid components from a plausible natural source.

Tricosanoic acid is found in various plant and microbial sources, including sesame, sunflower, and hempseed oils, as well as in certain wild mushroom species.[3][4] It also occurs in the leaves of Cecropia adenopus and in fennel.[5] For this hypothetical isolation, we will consider the seed oil of a plant known to contain a notable percentage of tricosanoic acid.

Quantitative Data Summary

A summary of the key quantitative data for Tritricosanoin is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇₂H₁₄₀O₆ | [6][7][8] |

| Molecular Weight | 1101.88 g/mol | [7][8][9] |

| Appearance | White, solid powder | [6] |

| Boiling Point (Predicted) | 935.1 °C at 760 mmHg | [10] |

| Density (Predicted) | 0.897 g/cm³ | [10] |

| Purity (Commercial) | >99% | [7][11] |

Table 1: Physical and Chemical Properties of Tritricosanoin

Experimental Protocols

Extraction of Total Lipids

The initial step involves the extraction of total lipids from the selected plant seed material.

Protocol:

-

Sample Preparation: The seeds are dried to a constant weight and finely ground to increase the surface area for solvent penetration.

-

Solvent Extraction: A modified Folch or Bligh-Dyer extraction method is employed. The ground seed material is homogenized with a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

-

Phase Separation: Deionized water is added to the homogenate to induce phase separation. The mixture is centrifuged to yield a biphasic system.

-

Lipid Recovery: The lower chloroform phase, containing the total lipids, is carefully collected. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude lipid extract.

Isolation of Tritricosanoin by Column Chromatography

The crude lipid extract is then subjected to column chromatography to separate the triglycerides from other lipid classes.

Protocol:

-

Column Preparation: A glass column is packed with silica (B1680970) gel 60, and the column is equilibrated with hexane (B92381).

-

Sample Loading: The crude lipid extract, dissolved in a minimal amount of hexane, is loaded onto the column.

-

Elution: A stepwise gradient of increasing polarity is used for elution.

-

Non-polar lipids, such as sterol esters and hydrocarbons, are eluted first with hexane.

-

The triglyceride fraction is then eluted with a mixture of hexane and diethyl ether (e.g., 95:5 v/v).

-

More polar lipids, such as free fatty acids and phospholipids, are retained on the column and can be eluted with more polar solvents.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing triglycerides.

Purification by High-Performance Liquid Chromatography (HPLC)

The triglyceride fraction is further purified by HPLC to isolate Tritricosanoin from other triglycerides.

Protocol:

-

HPLC System: A reversed-phase HPLC system equipped with a C18 column is used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile (B52724) and isopropanol (B130326) is employed.

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is suitable for the detection of non-UV active triglycerides.

-

Fraction Collection: The peak corresponding to Tritricosanoin, identified by its retention time relative to a standard (if available) or by subsequent analysis, is collected.

Characterization of Purified Tritricosanoin

The purity and structure of the isolated Tritricosanoin are confirmed using various analytical techniques.

Protocol:

-

Stationary Phase: Silica gel TLC plate.

-

Mobile Phase: Hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Visualization: The plate is sprayed with a solution of phosphomolybdic acid in ethanol (B145695) and heated to visualize the lipid spots. The Rƒ value of the isolated compound is compared to that of a triglyceride standard.

Due to its high molecular weight, direct GC-MS analysis of intact Tritricosanoin is challenging and requires specialized high-temperature columns and conditions.[12][13] A more common approach is to analyze its fatty acid methyl esters (FAMEs).

Protocol for FAMEs Analysis:

-

Transesterification: The purified Tritricosanoin is transesterified to its methyl esters using methanolic HCl or BF₃-methanol.

-

GC-MS System: A GC-MS system with a capillary column suitable for FAME analysis (e.g., a cyanopropyl silicone column) is used.

-

Temperature Program: A temperature gradient is programmed to separate the FAMEs.

-

Mass Spectrometry: Electron ionization (EI) is used, and the resulting mass spectrum of the tricosanoic acid methyl ester is compared with a library spectrum for confirmation.

¹H NMR spectroscopy is a powerful tool for the structural elucidation of triglycerides.

Protocol:

-

Sample Preparation: The purified Tritricosanoin is dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR Analysis: The spectrum is acquired on a high-field NMR spectrometer. The expected chemical shifts for the protons in Tritricosanoin are summarized in Table 2.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Methylene protons of glycerol backbone (sn-1,3) | ~4.1-4.3 | dd |

| Methine proton of glycerol backbone (sn-2) | ~5.25 | m |

| α-Methylene protons of fatty acyl chains (-CH₂-COO-) | ~2.3 | t |

| β-Methylene protons of fatty acyl chains (-CH₂-CH₂-COO-) | ~1.6 | m |

| Methylene protons of fatty acyl chains (-(CH₂)₁₉-) | ~1.2-1.3 | br s |

| Terminal methyl protons of fatty acyl chains (-CH₃) | ~0.88 | t |

Table 2: Expected ¹H NMR Chemical Shifts for Tritricosanoin in CDCl₃ [14][15][16][17][18]

Signaling Pathways and Biological Relevance

While specific signaling pathways for Tritricosanoin have not been elucidated, the biological activities of its constituent, tricosanoic acid, provide valuable insights for drug development professionals.

Tricosanoic acid is an endogenous agonist of the free fatty acid receptor 1 (FFAR1), also known as GPR40.[1] FFAR1 is a G-protein coupled receptor that is highly expressed in pancreatic β-cells and is involved in the potentiation of glucose-stimulated insulin (B600854) secretion. This makes FFAR1 an attractive target for the treatment of type 2 diabetes.

Furthermore, studies have linked tricosanoic acid to cognitive function, suggesting it may play a role in regulating neuronal membrane fluidity and inhibiting neuroinflammatory responses.[1][2] Its levels have been found to be altered in models of Alzheimer's disease.[1] Tricosanoic acid metabolism involves fatty acid elongation and β-oxidation pathways.[2][3]

The potential for Tritricosanoin to act as a pro-drug or delivery vehicle for tricosanoic acid warrants further investigation, particularly in the context of metabolic and neurodegenerative diseases.

Visualizations

Figure 1: Workflow for the isolation and characterization of Tritricosanoin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Association between serum tricosanoic acid and cognitive function in older adults: findings from the NHANES and GEO databases [frontiersin.org]

- 3. Tricosanoic C23:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. caymanchem.com [caymanchem.com]

- 5. Tricosylic acid - Wikipedia [en.wikipedia.org]

- 6. Tritricosanoin | CymitQuimica [cymitquimica.com]

- 7. larodan.com [larodan.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. TRITRICOSANOIN - Safety Data Sheet [chemicalbook.com]

- 11. TRITRICOSANOIN | 86850-72-8 | INDOFINE Chemical Company [indofinechemical.com]

- 12. aocs.org [aocs.org]

- 13. GC-MS Analysis of Cocoa Butter Triglycerides | JEOL Resources [jeolusa.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of Long-Chain Triglycerides: Using Glycerol Tristearate as a Proxy for Glycerol Tritricosanoate

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure of triglycerides. The following tables summarize the ¹H and ¹³C NMR spectral data for Glycerol (B35011) Tristearate.

¹H NMR Spectral Data for Glycerol Tristearate

The proton NMR spectrum of a simple, long-chain saturated triglyceride like tristearin (B179404) is characterized by several key signals corresponding to the glycerol backbone and the fatty acid chains.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.1-4.3 | dd | sn-1, sn-3 Protons (CH₂) of Glycerol Backbone |

| ~5.2 | m | sn-2 Proton (CH) of Glycerol Backbone |

| ~2.3 | t | α-Methylene Protons (CH₂) adjacent to carbonyl |

| ~1.6 | m | β-Methylene Protons (CH₂) |

| ~1.2-1.4 | m | Bulk Methylene (B1212753) Protons ((CH₂)n) of fatty acid chains |

| ~0.88 | t | Terminal Methyl Protons (CH₃) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR Spectral Data for Glycerol Tristearate[1]

The carbon NMR spectrum provides detailed information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~172.8, 173.2 | Carbonyl Carbons (C=O) |

| ~69.0 | sn-2 Carbon (CH) of Glycerol Backbone |

| ~62.1 | sn-1, sn-3 Carbons (CH₂) of Glycerol Backbone |

| ~34.0-34.2 | α-Methylene Carbons (CH₂) adjacent to carbonyl |

| ~31.9 | Methylene Carbon adjacent to terminal methyl group |

| ~29.0-29.7 | Bulk Methylene Carbons ((CH₂)n) of fatty acid chains |

| ~24.9 | β-Methylene Carbons (CH₂) |

| ~22.7 | Methylene Carbon adjacent to terminal methyl group |

| ~14.1 | Terminal Methyl Carbons (CH₃) |

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of triglycerides, which can aid in identifying the fatty acid constituents.

GC-MS Data for Glycerol Tristearate[1]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) typically leads to fragmentation of the triglyceride. Common fragments observed for tristearin are listed below.

| m/z | Assignment |

| 890 | [M]⁺ (Molecular Ion) - Often weak or absent in EI |

| 833 | [M - C₃H₅O]⁺ |

| 607 | [M - C₁₇H₃₅COO]⁺ (Loss of one fatty acid chain) |

| 551 | [M - C₁₈H₃₅O₂]⁺ |

| 341 | [C₁₇H₃₅COOCH₂CH]⁺ |

| 267 | [C₁₇H₃₅CO]⁺ (Acylium ion) |

LC-MS and MALDI-MS Data for Glycerol Tristearate[1]

Softer ionization techniques like Electrospray Ionization (ESI) used in Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are more likely to show the intact molecule, often as an adduct.

| Ionization Technique | Adduct | m/z | Assignment |

| ESI (LC-MS) | [M+NH₄]⁺ | 908.8 | Ammoniated Molecular Ion |

| ESI (LC-MS) | [M+Na]⁺ | 913.8 | Sodiated Molecular Ion |

| MALDI | [M+Na]⁺ | 913.8 | Sodiated Molecular Ion |

| MALDI | [M+K]⁺ | 929.8 | Potassiated Molecular Ion |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectral data acquisition.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of the triglyceride in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[1]

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation : Prepare a dilute solution of the triglyceride (e.g., 1 mg/mL) in a suitable solvent mixture such as isopropanol:acetonitrile:water.

-

Chromatography :

-

Employ a reverse-phase column (e.g., C18).

-

Use a gradient elution with mobile phases such as water/acetonitrile with additives like formic acid or ammonium (B1175870) acetate.

-

-

Mass Spectrometry :

-

Interface the liquid chromatograph with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in positive ion mode to detect protonated or ammoniated adducts.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 200-1200).

-

For structural confirmation, perform tandem MS (MS/MS) experiments to observe characteristic neutral losses of the fatty acid chains.

-

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for NMR and MS analysis of triglycerides.

Caption: General workflow for NMR analysis of triglycerides.

Caption: General workflow for LC-MS analysis of triglycerides.

Extrapolation to Glycerol Tritricosanoate

The spectral data for Glycerol Tritricosanoate are expected to be very similar to that of Glycerol Tristearate, with predictable differences arising from the longer fatty acid chains (23 carbons vs. 18 carbons).

-

¹H NMR : The spectrum will be qualitatively identical. The most significant quantitative difference will be the integral of the bulk methylene proton signal (~1.2-1.4 ppm), which will be larger relative to the integrals of the terminal methyl, alpha-methylene, and glycerol backbone protons, reflecting the greater number of CH₂ groups in the tricosanoate (B1255869) chains.

-

¹³C NMR : The chemical shifts will be nearly identical. The signal intensity for the bulk methylene carbons (~29.0-29.7 ppm) will be stronger relative to other signals.

-

Mass Spectrometry : The molecular weight of Glycerol Tritricosanoate (C₇₂H₁₄₀O₆) is 1142.0 g/mol . This will be reflected in the m/z values of the molecular ion and its adducts. For example, the [M+NH₄]⁺ adduct would be expected at m/z 1160.0. Fragmentation patterns will show neutral losses corresponding to tricosanoic acid.

This technical guide provides a foundational understanding of the spectral characteristics of long-chain saturated triglycerides, using Glycerol Tristearate as a detailed example. By understanding these principles and data, researchers can confidently approach the analysis of less common triglycerides like Glycerol Tritricosanoate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Propane-1,2,3-triyl tritricosanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of Propane-1,2,3-triyl tritricosanoate, also known as Tritricosanoin. This high-molecular-weight triglyceride is synthesized via the esterification of glycerol (B35011) with tricosanoic acid. The protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods. Additionally, representative analytical data for the characterization of the final product are presented. This protocol is intended to serve as a guide for researchers in the fields of lipid chemistry, materials science, and drug delivery who require a reliable method for the preparation of high-purity, single-acid triglycerides.

Introduction

This compound is a saturated triglyceride composed of a glycerol backbone esterified with three molecules of tricosanoic acid, a 23-carbon saturated fatty acid. Triglycerides of defined composition are valuable as analytical standards, in the formulation of drug delivery systems, and for studying lipid metabolism and interactions. The synthesis of such symmetrical, long-chain triglycerides typically involves the direct esterification of glycerol with the corresponding fatty acid, often facilitated by a catalyst to drive the reaction to completion. This document details a robust laboratory-scale procedure for the synthesis and purification of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Glycerol | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Tricosanoic Acid | ≥98% | Sigma-Aldrich |

| p-Toluenesulfonic acid monohydrate | ≥98.5% | Sigma-Aldrich |

| Toluene (B28343) | Anhydrous, 99.8% | Sigma-Aldrich |

| Sodium Bicarbonate | ≥99.5% | Fisher Scientific |

| Anhydrous Sodium Sulfate | ≥99% | Fisher Scientific |

| Acetone (B3395972) | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

Experimental Protocol

The synthesis of this compound is achieved through the acid-catalyzed esterification of glycerol with tricosanoic acid. The reaction is performed under conditions that facilitate the removal of water to drive the equilibrium towards the product.

1. Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a temperature probe, add glycerol (1.0 g, 10.86 mmol) and tricosanoic acid (11.75 g, 34.5 mmol, 3.18 equivalents).

-

Add anhydrous toluene (100 mL) to the flask to suspend the reactants.

-

Add p-toluenesulfonic acid monohydrate (0.21 g, 1.1 mmol, 10 mol%) as the catalyst.

2. Esterification Reaction:

-

Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (9:1 v/v) solvent system. The reaction is considered complete when the starting materials (glycerol and tricosanoic acid) are no longer visible by TLC (typically after 12-24 hours).

3. Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the p-toluenesulfonic acid catalyst.

-

Separate the organic layer and wash it with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from acetone. Dissolve the crude product in a minimal amount of hot acetone and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the white crystalline product by vacuum filtration and wash with a small amount of cold acetone.

-

Dry the purified this compound in a vacuum oven at 40 °C to a constant weight.

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (Glycerol:Tricosanoic Acid) | 1 : 3.18 |

| Catalyst Loading (mol%) | 10 |

| Reaction Temperature (°C) | 110-120 |

| Reaction Time (h) | 18 |

| Typical Yield (%) | 85-90 |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Appearance | White crystalline solid |

| Melting Point (°C) | ~75-78 |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 5.27 (m, 1H, -CH-), 4.30 (dd, 2H, -CH₂-O-), 4.15 (dd, 2H, -CH₂-O-), 2.30 (t, 6H, -O-CO-CH₂-), 1.62 (m, 6H, -O-CO-CH₂-CH₂-), 1.25 (s, 108H, -(CH₂)₁₈-), 0.88 (t, 9H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 173.3, 172.9, 68.9, 62.1, 34.2, 34.0, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 29.1, 24.9, 22.7, 14.1 |

| Mass Spectrometry (ESI-MS) | [M+Na]⁺ calculated for C₇₂H₁₄₀O₆Na: 1124.05, found: 1124.1 |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

Application Notes and Protocols for the Purification of Synthetic Tritricosanoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritricosanoin is a saturated triglyceride of significant interest in various research and development fields, including its use as a high-purity standard and in the formulation of lipid-based drug delivery systems. Its synthesis, however, often yields a mixture containing the desired tritricosanoin along with process-related impurities such as mono- and diglycerides, unreacted tricosanoic acid, and other side-products. The removal of these impurities is critical to ensure the performance, safety, and regulatory compliance of the final product.

These application notes provide detailed protocols for the purification of synthetic tritricosanoin using common laboratory techniques: flash chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization. Additionally, a protocol for the purity assessment of the final product using HPLC with Evaporative Light Scattering Detection (ELSD) is described.

Purification Strategy Overview